Product packaging for 2-Fluorohistamine(Cat. No.:CAS No. 50581-18-5)

2-Fluorohistamine

Cat. No.: B1215833
CAS No.: 50581-18-5
M. Wt: 129.14 g/mol
InChI Key: ZYYPFBPIWGJTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorohistamine is a fluorinated analog of histamine designed for advanced biochemical and biophysical research. Fluorination at the 2-position of the imidazole ring is a established strategy to create molecular probes with unique properties, such as significantly altered pKa, which can help study proton transfer mechanisms and molecular interactions without altering the steric profile of the native molecule . Researchers can utilize this compound as a tool in various applications, including enzyme mechanism studies, receptor-ligand interaction analysis, and as a probe for NMR spectroscopy due to the presence of the fluorine-19 nucleus . Incorporated into proteins or peptides, it can serve as a spectroscopic marker, allowing researchers to assign tautomeric states and investigate local protein structure and dynamics through techniques like 19F NMR . Furthermore, such fluorinated analogs are valuable in crystallography, where the fluorine atom acts as an electron density marker to resolve ambiguities in molecular structures . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8FN3 B1215833 2-Fluorohistamine CAS No. 50581-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50581-18-5

Molecular Formula

C5H8FN3

Molecular Weight

129.14 g/mol

IUPAC Name

2-(2-fluoro-1H-imidazol-5-yl)ethanamine

InChI

InChI=1S/C5H8FN3/c6-5-8-3-4(9-5)1-2-7/h3H,1-2,7H2,(H,8,9)

InChI Key

ZYYPFBPIWGJTGG-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)F)CCN

Canonical SMILES

C1=C(NC(=N1)F)CCN

Other CAS No.

50581-18-5

Synonyms

2-fluorohistamine

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Fluorohistamine

Historical and Contemporary Synthetic Routes to 2-Fluorohistamine

The introduction of fluorine into the imidazole (B134444) ring, particularly at the 2-position, has been a significant challenge and area of research. Early work established photochemical methods as crucial for accessing these compounds.

The photochemical variant of the Schiemann reaction has been instrumental in the synthesis of ring-fluorinated imidazoles, including precursors relevant to this compound. This method involves the photolysis of imidazole diazonium tetrafluoroborate (B81430) salts. researchgate.netnih.govacs.orgacs.orgnih.govdntb.gov.uaglobalauthorid.comwikipedia.org

Mechanism and Application: The process typically begins with the diazotization of an aminoimidazole precursor in tetrafluoroboric acid solution. Subsequent irradiation of the resulting diazonium salt with UV light promotes the extrusion of nitrogen gas, leading to the formation of the fluoroimidazole. researchgate.netnih.govacs.org This photochemical approach circumvents the high temperatures often required for thermal decomposition in the traditional Balz-Schiemann reaction, thereby minimizing thermal side reactions and product degradation. nih.govnih.gov Ionic liquids have also been explored as solvents to potentially increase reaction yields. nih.govresearchgate.netresearchgate.net

Yields and Limitations: Yields for fluoroimidazoles synthesized via this method typically range from 30-40%. researchgate.net While effective for synthesizing 2-fluoroimidazole and related esters, direct application to this compound proved challenging due to decomposition during the hydrolysis of protecting groups. acs.org

Synthesizing fluorinated histidine derivatives, which can serve as precursors or analogues to this compound, often starts from amino acid building blocks.

Histidine Fluorination: The synthesis of 2-fluoro-L-histidine has been achieved by the photochemical irradiation of diazotized α-N-acetyl-2-amino-L-histidine methyl ester in tetrafluoroboric acid solution. researchgate.netacs.org This route yields the 2-fluoroimidazole derivative, which can then be hydrolyzed and deacylated to afford 2-fluoro-L-histidine. researchgate.netacs.org

Protecting Group Strategies: For the synthesis of this compound, the use of the more labile trifluoroacetyl group for protection of the side-chain amine was found to be necessary to avoid decomposition during deprotection steps, unlike the N-acetyl group used for histidine. researchgate.netacs.org This highlights the importance of selecting appropriate protecting groups compatible with the fluorination and subsequent deprotection steps.

A critical aspect of working with 2-fluoroimidazoles is the inherent lability of the fluorine atom at the 2-position. researchgate.netnih.gov

Reactivity: In contrast to the high stability observed in 4-fluoroimidazoles, 2-fluoroimidazoles are susceptible to fluorine displacement via an addition-elimination mechanism when treated with various nucleophiles under mild conditions. researchgate.net This reactivity profile distinguishes them from other haloimidazoles. researchgate.net

Oligomerization and Stability: 2-Fluoroimidazole itself can undergo oligomerization to form a cyclic trimer, potentially due to heteroannular resonance stabilization. researchgate.net This lability suggests that 2-fluoro analogues of biologically significant imidazoles could potentially function as affinity labels or inactivators for receptor sites and enzymes. researchgate.net The electron-withdrawing nature of fluorine influences the basicity and reactivity of the imidazole ring, with the C-F bond at the 2-position being particularly prone to nucleophilic attack. researchgate.netnih.gov

Synthetic Approaches to Related Fluorinated Histidine Analogues

Beyond direct synthesis of this compound, research has focused on developing methods for related fluorinated histidine analogues, which are valuable tools for biochemical and mechanistic studies.

Achieving stereochemical control is essential for synthesizing biologically active fluorinated histidine analogues.

Diastereoselective Alkylation: A notable approach involves the diastereoselective alkylation of MOM-protected 4-fluoro-5-bromomethyl imidazole using the Schöllkopf bis-lactim amino acid synthesis to prepare enantiomerically pure (S)-4-fluorohistidine. nih.govresearchgate.net This method has been refined with improvements in the preparation of key intermediates. nih.gov

Other Asymmetric Methods: Various other asymmetric synthesis strategies have been explored for fluorinated amino acids, including the use of chiral metal complexes, such as chiral nickel(II) complexes, which have proven effective for gram-scale synthesis of enantiopure fluorinated amino acids. chemrxiv.orgbeilstein-journals.org Lipase-catalyzed kinetic resolution has also been employed for the enantioselective hydrolysis of racemic β-amino ester hydrochloride salts to yield enantiomerically pure fluorinated β-amino acids. mdpi.commdpi.com

The ability to incorporate fluorinated amino acids into peptides and proteins using biological systems offers powerful insights into protein function and structure.

Genetic Incorporation: Both 2- and 4-fluorohistidine can be incorporated into proteins in E. coli auxotrophs, leveraging the natural protein biosynthetic machinery or engineered systems. nih.govpublish.csiro.aucaltech.edu This incorporation can be global (replacing all instances of histidine) or site-specific, often achieved by repurposing suppressor tRNAs at amber stop codons. nih.govpublish.csiro.aumdpi.com

Mechanistic Probes: Fluorohistidines serve as valuable mechanistic probes due to the altered electronic properties conferred by fluorine, such as a significantly lowered pKa compared to histidine (~2 for 4-fluorohistidine vs. ~6 for histidine). nih.gov This modification can influence protein conformational changes, enzyme activity, and protein folding. nih.govpublish.csiro.aucaltech.eduwichita.edu The incorporation of fluorinated amino acids can also facilitate selective affinity purification of tagged peptides. nih.gov

Pharmacological and Biochemical Characterization of 2 Fluorohistamine

Direct Receptor Interactions and Agonist/Antagonist Activity of 2-Fluorohistamine

Direct research findings detailing the specific interactions of this compound with histamine (B1213489) receptor subtypes (H1, H2, H3, H4) and its subsequent agonist or antagonist activity are not extensively documented in the provided literature. While histamine itself is a well-known endogenous biogenic amine that acts on these receptors, specific studies focusing on this compound's pharmacological profile at these targets were not identified. Research in this area appears to have predominantly focused on the related compound, 2-Fluorohistidine (B1210974), for its applications in understanding protein function.

Evaluation of Histamine Receptor Subtype Modulation by this compound

The literature reviewed does not provide specific data on how this compound modulates histamine receptor subtypes. Consequently, its direct agonist or antagonist activity at H1, H2, H3, or H4 receptors cannot be detailed based on the available information.

Impact of Fluorine Substitution on Receptor Affinity and Selectivity

While the impact of fluorine substitution on receptor affinity and selectivity is a significant area in medicinal chemistry, specific data for this compound concerning histamine receptors was not found. Some research on related fluorinated histamine derivatives suggests that fluorine substitution can modulate binding kinetics and receptor selectivity vulcanchem.com. For instance, a derivative, Histamine, N-trifluoroacetyl-2-fluoro-, was speculated to have altered H1 receptor affinity and potentially enhanced selectivity compared to parent histamine vulcanchem.com. However, these findings pertain to a modified histamine structure and not directly to this compound itself.

Insights from 2-Fluorohistidine Analogue Studies on Protein Function

Studies employing 2-Fluorohistidine (2-FHis), an analogue of histidine, have provided valuable insights into the role of histidine residues in protein structure, dynamics, and mechanistic processes. The introduction of fluorine at the 2-position of the imidazole (B134444) ring significantly alters the chemical properties of histidine, making 2-FHis a useful probe.

Influence on Imidazole Protonation State and Tautomeric Equilibrium in Proteins

The most notable impact of fluorine substitution in 2-FHis is its significantly reduced pKa value, typically around 1.0-1.22, compared to the physiological pKa of histidine, which is approximately 6.0 nih.govacs.orgontosight.aiwichita.eduwichita.eduresearchgate.net. This dramatically lowered pKa means that 2-FHis resists protonation at physiological pH values, unlike histidine, which is partially protonated under these conditions acs.orgresearchgate.net.

Computational studies indicate that the fluorine atom at the 2-position stabilizes the τ-tautomer (protonation at Nε2) of the imidazole ring in 2-FHis vulcanchem.com. This preference for the τ-tautomer is attributed to the fluorine atom's electronegativity, which withdraws electron density from the imidazole ring, thereby affecting the basicity of the nitrogen atoms and favoring protonation at Nε2 vulcanchem.com. The ability of 2-FHis to exist in specific tautomeric forms and its altered protonation state make it a valuable tool for investigating the role of histidine's protonation state and tautomeric equilibrium in protein function and enzymatic mechanisms wichita.edunih.govresearchgate.net.

Effects on Protein Structure and Dynamics as Revealed by Analogue Incorporation

The incorporation of 2-FHis into proteins, achievable through biosynthetic methods, allows for the study of protein structure and dynamics ontosight.aiwichita.edunih.gov. Research indicates that the structural perturbations caused by 2-FHis are minimal, with the fluorinated residues often adopting conformations similar to their wild-type histidine counterparts nih.gov. Fluorinated side chains tend to closely mimic the shape of the amino acids they replace, contributing to enhanced thermodynamic stability of the protein structure nih.govacs.org.

Furthermore, fluorinated amino acids, including 2-FHis, serve as valuable spectroscopic probes. The 19F NMR chemical shifts of incorporated 2-FHis residues can report on local protein structure and dynamics, providing insights into conformational changes and environmental interactions nih.govdntb.gov.uawichita.edu. Studies have also shown that 2-FHis-labeled proteins can exhibit altered dynamics and hydration states under specific pH conditions nih.gov.

Characterization of Mechanistic Processes in Model Protein Systems (e.g., Anthrax Protective Antigen Pore Formation and Translocation)

The Anthrax Protective Antigen (PA) has served as a key model system for understanding the role of histidine in protein function, particularly in pH-dependent processes like pore formation and translocation nih.govacs.orgwichita.eduwichita.edunih.govmdpi.com. It was hypothesized that the protonation of histidine residues triggers the conformational change of PA from a soluble prepore to a membrane-spanning pore, a critical step in anthrax toxin entry into host cells acs.orgnih.gov.

However, studies incorporating 2-FHis into PA revealed that while the fluorinated analogue (2-FHis rPA) exhibits increased stability at acidic pH, the pH dependence of the prepore-to-pore conversion remained largely unchanged compared to wild-type PA nih.govacs.orgnih.gov. This observation suggests that the direct protonation of histidine residues may not be the sole trigger for this specific conformational transition nih.govacs.orgnih.gov.

Crucially, PA labeled with 2-FHis was found to be biologically inactive and defective in mediating the translocation of effector molecules into host cells nih.govacs.orgnih.gov. The pores formed by 2-FHis-labeled PA were incapable of translocating ligands in response to pH gradients or voltage acs.orgnih.gov. These findings indicate that while histidine protonation might not be essential for the prepore-to-pore structural change itself, histidine residues play a critical role in the functional aspects of PA, such as translocation in vivo acs.orgnih.gov. The combination of receptor binding and fluorination was found to be sufficient to block low pH-induced pore formation in PA nih.gov.

Data Tables

Amino AcidApproximate pKa (Imidazole Ring)Citation(s)
Histidine6.0 nih.govacs.orgontosight.aiwichita.eduwichita.eduresearchgate.netwikipedia.org
2-Fluorohistidine~1.0 - 1.22 nih.govacs.orgontosight.aiwichita.eduwichita.eduresearchgate.net

Compound Names Mentioned:

this compound

2-Fluorohistidine (2-FHis)

Histidine

Histamine

Histamine, N-trifluoroacetyl-2-fluoro-

Anthrax Protective Antigen (PA)

PA63

LFN-DTA

Incorporation into Biological Macromolecules (e.g., Protein Biosynthesis)

The incorporation of fluorinated amino acid analogues into proteins is a key area of investigation for understanding their biological roles and for developing novel biophysical probes. Research has demonstrated that 2-fluorohistidine (2-FHis), an analogue of the naturally occurring amino acid histidine, can be biosynthetically incorporated into proteins. This incorporation has been achieved in various biological systems, including bacterial expression systems and in vivo studies in mammals.

Studies have shown that 2-fluorohistidine can be successfully incorporated into proteins such as Anthrax Protective Antigen (PA) during its expression in E. coli strains auxotrophic for histidine researchgate.netnih.gov. This incorporation is often achieved through fermentation processes, resulting in proteins where a significant percentage of histidine residues are replaced by 2-fluorohistidine nih.gov. Beyond bacterial systems, 2-fluorohistidine has also been incorporated into murine proteins in vivo epdf.pub. Furthermore, research utilizing total synthesis methods has demonstrated the incorporation of 2-fluorohistidine into specific proteins like ribonuclease S-peptide and ribonuclease A researchgate.net. These findings highlight the potential of 2-fluorohistidine as a tool for probing protein structure and function through its integration into the protein biosynthetic machinery.

Table 4.1.1: Incorporation of 2-Fluorohistidine into Biological Macromolecules

Macromolecule/SystemAnalogue UsedEvidence of IncorporationReference(s)
Anthrax Protective Antigen (PA)2-Fluorohistidine (2-FHis)Biosynthetically incorporated in E. coli; >95% labeled researchgate.net, nih.gov
Murine protein2-FluorohistidineIncorporated in vivo epdf.pub
Ribonuclease S-peptide2-FluorohistidineIncorporated via total synthesis researchgate.net
Ribonuclease A2-FluorohistidineIncorporated via total synthesis researchgate.net
E. coli proteins2-FluorohistidineBiosynthetically incorporated researchgate.net, nih.gov

Examination of Analogues' Effects on Host Metabolic Pathways within Research Models

The incorporation of fluorinated analogues like 2-fluorohistidine into proteins can lead to significant alterations in protein function, which in turn can perturb host cellular processes or biochemical pathways. In the context of anthrax toxin, the functional consequences of incorporating 2-fluorohistidine into the Protective Antigen (PA) have been investigated.

When 2-fluorohistidine replaces histidine residues in PA, the resulting protein, termed 2-FHis PA, exhibits altered functional properties critical for toxin activity. Specifically, 2-FHis PA has been found to be non-functional in mediating the cytotoxicity of CHO-K1 cells when challenged with the lethal factor (LF(N)-DTA) researchgate.netnih.gov. This loss of function is attributed to a defect in translocation through planar lipid bilayers, which is a necessary step for the toxin to enter host cells researchgate.netnih.gov. Furthermore, when bound to host cellular receptors such as CMG2 or TEM8, 2-FHis PA is unable to undergo the low pH-induced pore formation that is essential for the delivery of the toxin's enzymatic component into the host cell cytoplasm researchgate.netnih.gov. These findings demonstrate that the substitution of histidine with 2-fluorohistidine can effectively block key steps in the anthrax toxin's mechanism of action, thereby preventing cellular intoxication. While these studies focus on the impact of a histidine analogue on a specific protein's function within a host-pathogen interaction model, they illustrate how such modifications can perturb cellular processes. Direct studies detailing the broader effects of this compound analogues on general host metabolic pathways are not extensively covered in the provided literature.

Table 4.2.1: Functional Effects of 2-Fluorohistidine Incorporation into Anthrax Protective Antigen (PA) in Research Models

Analogue UsedTarget Protein/SystemObserved EffectInterpretation/ContextReference(s)
2-Fluorohistidine (in PA)Anthrax Protective Antigen (PA)Non-functional in mediating cytotoxicity of CHO-K1 cells by LF(N)-DTADefect in translocation and inability to undergo low pH-induced pore formation when bound to receptor. researchgate.net, nih.gov
2-Fluorohistidine (in PA)Anthrax Protective Antigen (PA)Defective in translocation through planar lipid bilayersImpaired ability to deliver toxin component into host cells. researchgate.net, nih.gov
2-Fluorohistidine (in PA)Anthrax Protective Antigen (PA)Blocked low pH-induced pore formation (when bound to host cellular receptor)Combination of fluorination and receptor binding prevents pore formation. researchgate.net, nih.gov

Compound List:

this compound

Histamine

2-Fluorohistidine (2-FHis)

Histidine

Anthrax Protective Antigen (PA)

LF(N)-DTA

CHO-K1 cells

CMG2

TEM8

alpha-fluoromethylhistidine (B1203605) (alpha-FMHis)

tele-methylhistamine (t-MH)

tele-methylimidazoleacetic acid (t-MIAA)

imidazoleacetic acid (IAA)

pros-methylimidazoleacetic acid

Conclusion

2-Fluorohistamine represents a significant synthetic molecule in the realm of chemical biology and preclinical research. Its synthesis, primarily via photochemical routes, yields a compound with distinct chemical properties, notably the labile fluorine atom at the C-2 position of its imidazole (B134444) ring. This lability, coupled with the general utility of fluorinated compounds as molecular probes, positions this compound as a valuable tool for investigating histaminergic systems and protein functions. While its analogue 2-fluorohistidine (B1210974) has seen broader application in protein structure studies, this compound offers unique opportunities for exploring histamine (B1213489) receptor interactions and the chemical behavior of fluorinated biogenic amines. Continued research into its precise biological activities and applications will further solidify its role in advancing our understanding of complex biological pathways.

Advanced Analytical Methodologies for 2 Fluorohistamine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of molecular analysis, providing fundamental insights into the structure, dynamics, and electronic environment of molecules like 2-Fluorohistamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. For fluorinated compounds, ¹⁹F NMR offers unique advantages.

¹⁹F NMR for Environmental Probing

The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and spin of ½, which results in high sensitivity. biophysics.orgwikipedia.org Furthermore, the chemical shift of ¹⁹F is highly sensitive to the local electronic environment, spanning a range of over 800 ppm. wikipedia.org This sensitivity makes ¹⁹F NMR an ideal technique for probing changes in the molecular environment of this compound.

Research on fluorinated histidine analogs has demonstrated that the ¹⁹F chemical shift is significantly affected by the protonation state of the imidazole (B134444) ring. rsc.org For instance, the protonation of 2-fluoro-histidine results in a deshielded (downfield) chemical shift. rsc.org This phenomenon allows researchers to use the fluorine atom as a sensitive reporter to monitor local pH changes and tautomeric equilibria, which are critical for understanding its interaction with biological targets.

Table 1: Influence of Protonation on ¹⁹F NMR Chemical Shifts of Fluorohistidine Analogs. rsc.org
CompoundStateEffect on ¹⁹F Chemical ShiftUnderlying Rationale
2-Fluorohistidine (B1210974)Protonation of Imidazole RingDeshielding (Downfield Shift)Decrease in charge density on the fluorine atom.
4-FluorohistidineProtonation of Imidazole RingShielding (Upfield Shift)Complex electronic effects, including the gain of a lone pair on fluorine upon protonation.

¹³C NMR for Structural Assignments

While ¹⁹F NMR excels at probing the local environment, ¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. By analyzing the chemical shifts and coupling constants in a ¹³C NMR spectrum, the connectivity of carbon atoms in this compound can be confirmed. nih.gov This technique is essential for verifying the successful synthesis of the compound and for providing a complete structural assignment in conjunction with other NMR data (e.g., ¹H NMR).

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By diffracting X-rays off a single crystal of a compound, researchers can generate a detailed electron density map, from which atomic positions, bond lengths, and bond angles can be calculated with high precision. nih.gov

For this compound, this technique can unambiguously determine its solid-state conformation and, critically, the specific tautomer present in the crystal. When this compound is co-crystallized with a target protein, X-ray crystallography can reveal the exact binding mode of the ligand. libretexts.org This provides invaluable, high-resolution information on the specific amino acid residues involved in the interaction, the geometry of the binding pocket, and any conformational changes the protein undergoes upon ligand binding. nih.govnih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein conformational dynamics and map protein-ligand interactions. researchgate.netnih.gov The method relies on the principle that backbone amide hydrogens in a protein are constantly exchanging with hydrogen atoms in the surrounding aqueous solvent. nist.gov

When a protein is incubated in a deuterated solvent (e.g., D₂O), the hydrogen atoms are gradually replaced by deuterium (B1214612) atoms, leading to an increase in the protein's mass that can be precisely measured by mass spectrometry. nih.gov The rate of this exchange is highly dependent on the amide's solvent accessibility and its involvement in hydrogen bonding.

In a typical protein-ligand interaction study, the H-D exchange rate of the protein is measured in both the absence and presence of the ligand, such as this compound. nih.gov Regions of the protein that are involved in binding the ligand or that undergo a conformational change upon binding will be shielded from the solvent. This shielding results in a slower rate of deuterium uptake in those specific regions. hubspot.net By enzymatically digesting the protein into smaller peptides and analyzing their masses, researchers can identify the specific parts of the protein that are affected by ligand binding, thereby mapping the interaction interface. nist.gov

Table 2: Key Steps in a Protein-Ligand HDX-MS Experiment. nist.govhubspot.net
StepDescriptionPurpose
1. Deuterium LabelingIncubate the protein with and without the ligand (e.g., this compound) in a D₂O-based buffer for specific time periods (e.g., 30s, 5min, 30min).To initiate the exchange of backbone amide hydrogens for deuterium.
2. QuenchingRapidly lower the pH and temperature of the reaction mixture.To significantly slow down the H-D exchange reaction, effectively "freezing" the deuterium label in place.
3. Enzymatic DigestionPass the quenched sample through an online protease column (e.g., pepsin) at low temperature.To break the protein into smaller peptides for mass analysis, providing spatial resolution.
4. Chromatographic SeparationSeparate the resulting peptides using rapid reverse-phase liquid chromatography (UPLC).To resolve the peptide mixture before introduction into the mass spectrometer.
5. Mass SpectrometryAnalyze the separated peptides using a high-resolution mass spectrometer to determine their mass.To measure the amount of deuterium incorporated into each peptide.
6. Data AnalysisCompare the deuterium uptake of peptides from the ligand-bound protein to the unbound protein.To identify regions with altered exchange rates, indicating ligand binding or conformational changes.

Chromatographic Separations and Mass Spectrometry for Detection in Research Matrices

Chromatographic techniques coupled with mass spectrometry are indispensable for the selective detection and accurate quantification of analytes like this compound within complex biological samples such as cell culture media, plasma, or tissue homogenates.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying small molecules in complex matrices. nih.gov The technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. koreascience.kr

In a typical workflow, the biological sample is first processed to extract the analyte. The extract is then injected into an HPLC system, where this compound is separated from other matrix components on a chromatographic column (commonly a C18 reverse-phase column). koreascience.krshodex.com The separated analyte then enters the mass spectrometer, where it is ionized (e.g., by electrospray ionization, ESI) and detected. researchgate.net Using modes like multiple reaction monitoring (MRM), the instrument can be set to detect a specific precursor ion of this compound and its characteristic fragment ions, providing exceptional specificity and minimizing interferences from the sample matrix. koreascience.kr This approach allows for the development of highly sensitive methods with low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique for separating and identifying compounds. gcms.cz While it is typically used for volatile or semi-volatile substances, it can be adapted for the analysis of non-volatile polar compounds like histamine (B1213489) and its analogues through a process called derivatization. nih.govmdpi.com

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. For amine-containing compounds like this compound, common derivatizing agents include anhydrides like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govmdpi.com After derivatization, the sample is injected into the gas chromatograph, where the derivatized analyte is separated in a heated column before being detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that serve as a molecular fingerprint for identification and structural characterization of the analyte and its potential metabolites or analogues. nih.gov

Computational and Theoretical Studies on 2 Fluorohistamine

Molecular Modeling and Docking Simulations of 2-Fluorohistamine-Receptor Interactions

Molecular modeling and docking simulations are indispensable computational techniques for predicting the binding affinity and orientation of a ligand within the active site of a receptor. nih.gov In the context of this compound, these methods can provide valuable insights into its interactions with various histamine (B1213489) receptor subtypes (H1R, H2R, H3R, and H4R).

Docking studies involve the computational placement of a ligand into the binding pocket of a receptor to identify the most stable binding pose. For this compound, this process would begin with obtaining or generating a three-dimensional model of the histamine receptor of interest. The crystal structure of the histamine H1 receptor is available and serves as a template for homology modeling of other histamine receptor subtypes. nih.govrsc.org

Once a receptor model is established, this compound would be docked into the orthosteric binding site. The simulation would explore various conformations of the ligand and its orientation within the binding pocket, calculating a scoring function to estimate the binding affinity. Key interactions that would be analyzed include:

Ionic Interactions: The positively charged ethylamine (B1201723) side chain of this compound is expected to form a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain 3 (TM3) of histamine receptors. nih.gov

Hydrogen Bonding: The imidazole (B134444) ring and the ethylamine group can participate in hydrogen bonding with specific amino acid residues in the binding pocket. The fluorine atom at the 2-position could potentially modulate the hydrogen-bonding capacity of the imidazole ring.

Aromatic Interactions: The imidazole ring can engage in π-π stacking or cation-π interactions with aromatic residues such as tryptophan and tyrosine within the binding site. researchgate.net

The primary aim of such docking studies would be to compare the binding mode of this compound with that of histamine and other analogs. The introduction of the fluorine atom could lead to subtle changes in the binding orientation, which in turn could affect the ligand's efficacy and selectivity for different receptor subtypes.

Table 1: Key Amino Acid Residues in Histamine Receptors Involved in Ligand Binding and Potential Interactions with this compound

Receptor SubtypeKey Interacting ResiduesPotential Interaction with this compound
H1 Receptor Asp107 (3.32), Trp158 (4.56), Phe432 (6.52)Ionic interaction with Asp107; Aromatic interactions with Trp158 and Phe432.
H2 Receptor Asp98 (3.32), Asp186 (5.43), Tyr250 (6.51)Ionic interaction with Asp98; Hydrogen bonding with Asp186 and Tyr250.
H3 Receptor Asp114 (3.32), Glu206 (5.46), Tyr332 (6.51)Ionic interaction with Asp114; Hydrogen bonding with Glu206 and Tyr332.
H4 Receptor Asp94 (3.32), Glu182 (5.46), Tyr319 (6.51)Ionic interaction with Asp94; Hydrogen bonding with Glu182 and Tyr319.

Quantum Chemical Calculations and Electronic Structure Analysis for Understanding Fluorine Effects

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing a fundamental understanding of their structure, reactivity, and intermolecular interactions. For this compound, these calculations can elucidate the effects of the fluorine atom on the electronic structure of the imidazole ring and, consequently, its interaction with the receptor.

Methods such as Density Functional Theory (DFT) are commonly used to calculate various molecular properties, including:

Electron Distribution and Electrostatic Potential: The highly electronegative fluorine atom is expected to withdraw electron density from the imidazole ring. This would alter the molecule's electrostatic potential surface, influencing how it interacts with the electrostatic environment of the receptor's binding pocket.

Tautomeric Equilibrium: The imidazole ring of histamine can exist in two tautomeric forms: Nτ-H and Nπ-H. The position of the fluorine atom at the 2-position would likely influence the relative stability of these tautomers, which is a critical factor for receptor recognition and activation. acs.org

pKa Values: The introduction of a fluorine atom can lower the pKa of the imidazole ring, affecting its protonation state at physiological pH. This is a crucial determinant of the strength of the ionic interaction with the conserved aspartate residue in the receptor.

By comparing the calculated electronic properties of this compound with those of histamine, researchers can gain a deeper understanding of how fluorination modulates the key chemical features required for receptor binding and activation.

Structure-Activity Relationship (SAR) Derivation and Ligand Design Principles from Fluorine Substitution

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While extensive SAR data specifically for this compound is limited, the principles derived from studies of other fluorinated histamine analogs can be applied.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate various properties of a lead compound, including:

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Binding Affinity: The electronic effects of fluorine can alter the ligand's affinity for its target receptor.

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross the blood-brain barrier.

In the context of this compound, SAR studies would involve synthesizing and testing a series of fluorinated histamine derivatives to systematically probe the effects of fluorine substitution at different positions of the imidazole ring. By combining experimental data with computational modeling, it is possible to derive quantitative structure-activity relationships (QSAR) that can guide the design of new ligands with improved potency, selectivity, and pharmacokinetic properties. nih.gov

For instance, a QSAR model could be developed that relates the calculated electrostatic potential at a specific point on the imidazole ring to the observed binding affinity for a particular histamine receptor subtype. Such a model would be a valuable tool for predicting the activity of novel fluorinated histamine analogs.

Molecular Dynamics Simulations for Ligand-Target Recognition and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. researchgate.net Unlike static docking studies, MD simulations can capture the flexibility of both the ligand and the receptor, offering insights into the conformational changes that occur upon binding and the stability of the ligand-receptor complex.

For this compound, an MD simulation would typically start with the docked complex of the ligand and the histamine receptor embedded in a model cell membrane with explicit solvent molecules. The simulation would then calculate the forces between all atoms in the system and use these to predict their movements over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the Binding Pose: MD simulations can assess whether the initial binding pose predicted by docking is stable over time or if the ligand reorients within the binding pocket.

Conformational Changes in the Receptor: The binding of this compound may induce specific conformational changes in the receptor that are essential for its activation or inactivation.

Role of Water Molecules: MD simulations can explicitly model the role of water molecules in mediating the interaction between the ligand and the receptor.

Binding Free Energy Calculations: Advanced techniques such as umbrella sampling or free energy perturbation can be used in conjunction with MD simulations to provide more accurate estimates of the binding free energy.

By comparing MD simulations of histamine and this compound bound to a receptor, researchers can identify subtle differences in their dynamic behavior that may explain any observed differences in their pharmacological profiles. For example, the fluorine atom might influence the conformational flexibility of the imidazole ring, which could in turn affect the stability of key interactions required for receptor activation. mdpi.com

Table 2: Summary of Computational and Theoretical Studies and Their Potential Applications to this compound

Computational MethodKey ApplicationsPotential Insights for this compound
Molecular Modeling and Docking Predicting binding modes and affinities.Understanding how fluorine substitution affects the orientation and key interactions of this compound within the histamine receptor binding pocket.
Quantum Chemical Calculations Analyzing electronic structure and properties.Elucidating the impact of the fluorine atom on the electron distribution, tautomeric equilibrium, and pKa of the imidazole ring.
Structure-Activity Relationship (SAR) and QSAR Correlating chemical structure with biological activity.Guiding the design of novel fluorinated histamine analogs with improved pharmacological properties.
Molecular Dynamics (MD) Simulations Investigating the dynamic behavior of ligand-receptor complexes.Revealing the influence of fluorination on the stability of the binding pose, receptor conformational changes, and the overall dynamics of the interaction.

Preclinical in Vitro and in Vivo Biological Research Applications of 2 Fluorohistamine and Its Analogues

Cellular and Subcellular Modulations

Research into 2-Fluorohistamine and its related compounds has explored their impact on fundamental cellular processes and molecular interactions.

Effects on Cell-Free Protein Synthesis Systems

Studies have investigated the influence of fluorinated histidine derivatives on protein synthesis machinery. Specifically, research has examined the effects of 2-fluorohistidine (B1210974) on cell-free protein synthesis systems. These investigations aim to understand how the incorporation of fluorine atoms into histidine residues can modulate the process of translation, which is fundamental to protein production within a biological context. While the direct effects of this compound on cell-free protein synthesis systems are not extensively detailed in the provided literature, studies involving its close analogue, 2-fluorohistidine, have provided insights into this area.

Studies on Cellular Processes (e.g., Protein Synthesis, Membrane Translocation, and Receptor Binding)

Protein Synthesis: Research has indicated that 2-fluorohistidine can influence protein synthesis not only in cell-free systems but also within cellular environments. Studies involving mouse L cells have explored the effects of 2-fluorohistidine on protein synthesis, suggesting that modifications to the histidine residue can impact cellular protein production pathways acs.org.

Membrane Translocation: Investigations into the cellular processes involving fluorinated histidine analogues have included studies on membrane translocation. For instance, research on 2-fluorohistidine-labeled protective antigen (2-FHisPA) has shown defects in its ability to translocate through planar lipid bilayers nih.govresearchgate.net. These findings, while pertaining to a protein modified with 2-fluorohistidine rather than this compound itself, highlight how the incorporation of fluorinated histidine can interfere with critical cellular events like protein translocation.

Receptor Binding: this compound has been examined for its interaction with histamine (B1213489) receptors. Available data suggest that this compound exhibits weak agonist activity at histamine receptors dokumen.pub. This indicates a potential role in modulating cellular signaling pathways that are mediated by histamine, although the precise nature and strength of these interactions require further detailed investigation.

2 Fluorohistamine As a Molecular Probe and Research Tool

Utility in Probing Protein Microenvironments and Structure-Function Relationships

The fluorine atom in 2-fluorohistamine serves as a sensitive reporter for its local environment, a feature that is particularly advantageous in studying protein microenvironments and structure-function relationships. The use of fluorinated amino acids and their derivatives as probes in nuclear magnetic resonance (NMR) spectroscopy is a well-established technique. researchgate.net The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and a large chemical shift dispersion in ¹⁹F NMR spectroscopy. This large chemical shift range makes the fluorine nucleus in this compound highly sensitive to changes in its immediate surroundings, such as alterations in polarity, electric fields, and hydrogen bonding within a protein's binding pocket.

While direct NMR studies utilizing this compound to probe protein active sites are not extensively documented in publicly available research, the principles established with its precursor, 2-fluorohistidine (B1210974), provide a strong foundation for its utility. For instance, 2-fluorohistidine has been employed in biophysical studies to investigate the role of proton transfer and tautomeric states in enzymatic mechanisms. researchgate.net The altered pKa value of the fluorinated imidazole (B134444) ring compared to native histidine allows for the exploration of how changes in protonation state affect protein structure and function. researchgate.net Similarly, this compound can be used to map the electrostatic environment of histamine (B1213489) receptor binding sites. Variations in the ¹⁹F NMR chemical shift upon binding would provide detailed information about the nature of the interactions between the ligand and the protein, contributing to a deeper understanding of the structure-activity relationships of histamine receptors.

The position of the fluorine substitution has a dramatic effect on the biological activity of fluorinated histamine analogues. scribd.com This highlights the sensitivity of the histamine receptor systems to modifications of the histamine molecule and underscores the potential of using positional isomers, such as this compound and 4-fluorohistamine, to dissect the specific interactions that govern receptor binding and activation.

PropertyUtility in Probing Protein Environments
¹⁹F NMR Sensitivity The fluorine atom provides a sensitive NMR signal for monitoring local changes in polarity, electric fields, and hydrogen bonding within a protein binding pocket.
Altered pKa The modified acidity of the imidazole ring can be used to investigate the role of protonation states in protein-ligand interactions and enzyme catalysis.
Positional Isomerism Comparing the binding and activity of this compound with other fluorinated isomers helps to map the specific structural requirements of receptor binding sites.

Applications in Enzymatic Mechanism Elucidation, particularly Proton Transfer

The imidazole side chain of histidine plays a crucial role in the catalytic activity of many enzymes, often acting as a general acid or base in proton transfer reactions. The introduction of a fluorine atom at the 2-position of histamine, as in this compound, can significantly alter the electronic properties of the imidazole ring, thereby modulating its ability to participate in proton transfer.

Studies with 2-fluorohistidine have shown that the altered pKa values of the fluorinated imidazole ring can be exploited to probe the importance of proton transfer in enzymatic mechanisms. researchgate.net While this compound itself is not an amino acid and would not be incorporated into an enzyme's primary sequence, it can serve as a valuable tool to study enzymes that recognize histamine as a substrate or modulator. For example, histamine N-methyltransferase is an enzyme that metabolizes histamine. In a preliminary investigation, this compound was found to not have an inhibitory effect on N-acetyltransferase activity, suggesting it does not act as a competitive or noncompetitive inhibitor for this particular enzyme.

The unexpected lability of the fluorine atom in 2-fluoroimidazoles suggests that these compounds could potentially act as affinity labels and inactivators of receptor sites and enzymes. researchgate.net This reactivity could be harnessed to identify and characterize the active site residues involved in substrate binding and catalysis. By forming a covalent bond with a nearby nucleophilic residue, this compound could permanently label the active site, allowing for its identification through techniques such as mass spectrometry.

Potential for Development of Radiolabeled Analogues for Preclinical Imaging Research (e.g., PET Ligands for Receptor Mapping)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo. This modality requires the use of molecules labeled with a positron-emitting radionuclide. Fluorine-18 (¹⁸F) is a commonly used positron emitter due to its favorable physical properties, including a half-life of 109.8 minutes, which allows for sufficient time for synthesis, purification, and imaging studies. researchgate.net

The development of ¹⁸F-labeled ligands for histamine receptors would be of significant value for studying the distribution and density of these receptors in the brain and other tissues in both healthy and diseased states. While the direct radiolabeling of this compound with ¹⁸F has not been extensively reported, the general principles of incorporating ¹⁸F into small molecules are well-established. The synthesis of this compound provides a chemical scaffold that could be adapted for radiolabeling.

The potential of fluorinated compounds as PET imaging agents is widely recognized. The incorporation of the positron-emitting isotope ¹⁸F has proven to be an effective approach for the development of scanning agents for use in PET. The development of an ¹⁸F-labeled this compound analogue could provide a valuable tool for preclinical research, enabling the in vivo mapping of histamine receptor subtypes and facilitating the development of new drugs targeting these receptors.

RadionuclideHalf-lifeKey Advantage for PET Imaging
Fluorine-18 (¹⁸F) 109.8 minutesAllows for multi-step radiosynthesis and imaging protocols of sufficient duration.

Role in Advancing Understanding of Histamine's Biological Roles via Fluorinated Analogues

Fluorinated analogues of histamine, including this compound, have played a role in advancing our understanding of the diverse biological functions of histamine. By systematically modifying the histamine structure and observing the resulting changes in biological activity, researchers can infer the structural requirements for interaction with different histamine receptor subtypes (H₁, H₂, H₃, and H₄).

Early studies on fluorinated imidazoles, including this compound, revealed that the position of the fluorine atom has a dramatic effect on biological activity. scribd.com This finding was crucial in demonstrating the high degree of selectivity of histamine receptors. This compound has been characterized as a weak agonist at histamine receptors.

By comparing the pharmacological profiles of this compound and 4-fluorohistamine, researchers can gain insights into the specific interactions within the receptor binding pocket that are critical for agonist activity. For instance, if one isomer is significantly more potent than the other at a particular receptor subtype, it suggests that the region of the binding pocket accommodating that position of the imidazole ring is particularly sensitive to the electronic and steric properties of the substituent. This information is invaluable for the rational design of selective histamine receptor agonists and antagonists.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Fluorohistamine, and what critical parameters influence reaction yield and purity?

  • Methodological Answer : The primary synthesis method involves photolysis of diazonium salts derived from histamine precursors. Key parameters include:

  • Temperature control (≤5°C) during diazotization to minimize side reactions.
  • UV light exposure duration (optimized at 30–60 minutes for fluorination efficiency).
  • Use of anhydrous fluoroboric acid (HBF₄) to stabilize intermediates.
  • Post-reaction purification via ion-exchange chromatography to isolate this compound from unreacted histamine and fluorinated byproducts .
    • Data Consideration : Yield optimization requires monitoring via thin-layer chromatography (TLC) and NMR spectroscopy to confirm the absence of 4-fluorinated isomers.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Detects fluorine substitution at the C2 position (typical δ = -120 to -125 ppm).
  • High-resolution mass spectrometry (HRMS) : Validates molecular mass (e.g., [M+H]⁺ = 144.06 g/mol).
  • ¹H NMR : Identifies imidazole ring proton shifts (e.g., C2-fluorination deshields adjacent protons, δ ~7.8–8.2 ppm).
  • Infrared spectroscopy (IR) : Confirms NH₂ and C-F stretching vibrations (~3350 cm⁻¹ and ~1100 cm⁻¹, respectively) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s binding affinity to histamine receptors (H1/H2/H3) compared to native histamine?

  • Methodological Answer :

  • In vitro assays :
  • Use radioligand displacement assays with [³H]-mepyramine (H1) or [³H]-tiotidine (H2) on transfected HEK293 cells.
  • Measure IC₅₀ values and calculate Ki using the Cheng-Prusoff equation.
  • Controls : Include histamine as a positive control and non-fluorinated analogs to isolate fluorine’s electronic effects.
  • Data contradiction resolution : Address variability in receptor subtype expression levels by normalizing to protein content (Bradford assay) .

Q. What strategies resolve contradictions in reported pharmacological effects of this compound across in vivo models?

  • Methodological Answer :

  • Systematic review : Meta-analyze studies using PRISMA guidelines to identify confounding variables (e.g., species differences, administration routes).
  • Dose-response reevaluation : Test overlapping dose ranges across studies to identify non-linear pharmacokinetics.
  • Mechanistic studies : Use knockout mouse models (e.g., H3 receptor-deficient) to isolate receptor-specific effects .

Data Analysis and Reproducibility

Q. How should researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability testing : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
  • Analytical methods : Monitor degradation via HPLC-UV (retention time shifts) and quantify impurities using area-under-curve (AUC) analysis.
  • Critical parameters : pH stability (test buffered vs. non-buffered solutions) and light sensitivity (use amber vials for long-term storage) .

Experimental Design Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cellular assays?

  • Methodological Answer :

  • Non-linear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Outlier handling : Apply Grubbs’ test for single outliers or ROUT method for multiple outliers (Q = 1%).
  • Power analysis : Predefine sample sizes using pilot data to ensure statistical power >80% (α = 0.05) .

Literature Synthesis and Gaps

Q. How can researchers address gaps in mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer :

  • Isotopic labeling : Synthesize ²H- or ¹³C-labeled analogs to track metabolic intermediates via LC-MS/MS.
  • Enzyme inhibition assays : Test hepatic microsomal fractions with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes.
  • Cross-species comparison : Compare metabolic profiles in human vs. rodent hepatocytes to assess translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.